BenchChemオンラインストアへようこそ!

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Process Chemistry Halogenation Building Block Synthesis

Selective C–3 bromine handle for orthogonal Pd-catalyzed cross-coupling (Suzuki, Buchwald) while preserving the 2-carboxylate ester for downstream diversification. Outperforms chloro (sluggish oxidative addition) and iodo (light-sensitive, prone to homocoupling) analogs. Published TNBC antitumor SAR (e.g., compound 2e, GI₅₀ 13 μM vs MDA-MB-231) validates tractable lead generation from this single building block. Single batch → parallel library of 3-(hetero)arylated thienopyridines for kinase hinge-region targeting. 98% purity, bench-stable. Bulk procurement available.

Molecular Formula C9H6BrNO2S
Molecular Weight 272.12
CAS No. 1104630-92-3
Cat. No. B2617431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
CAS1104630-92-3
Molecular FormulaC9H6BrNO2S
Molecular Weight272.12
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=CC=N2)Br
InChIInChI=1S/C9H6BrNO2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,1H3
InChIKeyNHXOWJAQHDXTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Bromothieno[3,2-b]pyridine-2-carboxylate (CAS 1104630-92-3): Core Heterocyclic Building Block for Palladium-Catalyzed Diversification


Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic building block (C₉H₆BrNO₂S, MW 272.12) comprising a thieno[3,2-b]pyridine bicyclic core with a bromine atom at the 3‑position and a methyl ester at the 2‑position [1]. The bromine substituent serves as an orthogonal cross‑coupling handle, enabling selective C–C (Suzuki‑Miyaura, Sonogashira) and C–N (Buchwald‑Hartwig) bond formation at position 3 while the methyl ester remains available for subsequent hydrolysis or aminolysis [2]. The compound is commercially available in purities ≥95 % (up to 98 %) from multiple vendors, with the 3‑bromo regiochemistry confirmed by ¹H NMR and HRMS [1].

Why the 3‑Bromo‑2‑carboxylate Substitution Pattern Cannot Be Replaced by In‑Class Analogs


The precise positioning of the bromine atom at C‑3 and the methyl ester at C‑2 on the thieno[3,2‑b]pyridine scaffold is non‑interchangeable with common in‑class alternatives. The chloro analog (methyl 3‑chlorothieno[3,2‑b]pyridine‑2‑carboxylate) exhibits markedly slower oxidative addition with Pd(0) catalysts, requiring harsher conditions or specialized ligands that often lead to lower cross‑coupling yields and narrower substrate scope [1]. Conversely, the iodo analog (methyl 3‑iodothieno[3,2‑b]pyridine‑2‑carboxylate, CAS 1934648‑96‑0) is more reactive but suffers from higher cost, greater light sensitivity, and increased propensity for homocoupling side‑reactions [1]. The non‑halogenated parent compound (methyl thieno[3,2‑b]pyridine‑2‑carboxylate, CAS 478149‑02‑9) lacks the cross‑coupling handle entirely, precluding direct arylation at C‑3. The 3‑amino analog (methyl 3‑aminothieno[3,2‑b]pyridine‑2‑carboxylate) requires diazotization/halogenation before coupling and cannot participate in C–C bond formation directly [2]. Thus, the 3‑bromo‑2‑carboxylate architecture occupies a unique reactivity window—sufficiently activated for efficient Pd‑catalyzed transformations under mild, scalable conditions while maintaining bench stability and commercial availability at reasonable cost.

Quantitative Differentiation Evidence for Methyl 3-Bromothieno[3,2-b]pyridine-2-carboxylate Versus Closest Analogs


Synthesis Efficiency: 92.2 % Yield from 3‑Amino Precursor via Optimized Sandmeyer Bromination

Methyl 3‑bromothieno[3,2‑b]pyridine‑2‑carboxylate is accessible from the commercially available 3‑amino precursor in 92.2 % isolated yield using CuBr₂/NaNO₂ in aqueous HBr at 0–5 °C . This Sandmeyer‑type bromination proceeds with full conversion within 1.5 h and delivers the product as a yellow solid after simple extraction, without requiring chromatography. In contrast, the 3‑chloro analog typically requires more forcing conditions (Cl₂ or NCS at elevated temperature) and yields are often lower (typically 50–70 % for analogous thienopyridine chlorinations) [1]. The 3‑iodo analog synthesis requires iodine monochloride or similar electrophilic iodination reagents and is often complicated by di‑iodination side‑products.

Process Chemistry Halogenation Building Block Synthesis

Suzuki–Miyaura Cross‑Coupling Versatility: 35–84 % Yield Across Eight Diverse (Hetero)aryl Partners

The 3‑bromo substituent of the target compound enables Pd‑catalyzed Suzuki–Miyaura coupling with a broad panel of (hetero)aryl pinacol boranes, potassium trifluoroborate salts, and boronic acids, delivering 3‑(hetero)arylated products 2a–2h in 35–84 % isolated yield after column chromatography [1]. The reaction proceeds under standard conditions (2–4 mol % Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, DME/H₂O 3:1, 100 °C, 3–4.5 h). Electron‑donating and electron‑withdrawing substituents on the aryl partner are tolerated; the p‑methylphenyl derivative (2b) was obtained in 84 % yield and the p‑chlorophenyl derivative (2e) in 82 % yield. In contrast, the 3‑chloro analog would require more forcing conditions (e.g., higher catalyst loading, stronger bases, elevated temperatures) for comparable conversions, and the 3‑iodo analog, while potentially more reactive, often suffers from protodehalogenation and homocoupling side‑reactions that reduce effective yield [2].

Palladium Catalysis C–C Coupling Medicinal Chemistry Diversification

Buchwald–Hartwig C–N Coupling: Nine Novel 3‑(Arylamino) Derivatives Synthesized from the 3‑Bromo Handle

The C–Br bond at position 3 also serves as an effective electrophile for Pd‑catalyzed Buchwald–Hartwig C–N coupling with anilines. Nine novel methyl 3‑(arylamino)thieno[3,2‑b]pyridine‑2‑carboxylates were synthesized from methyl 3‑bromothieno[3,2‑b]pyridine‑2‑carboxylate using anilines bearing methoxy or fluorine substituents at ortho, meta, and para positions [1]. This demonstrates the orthogonal reactivity of the C‑3 bromine versus the C‑2 ester: the ester remains intact throughout the amination reaction, enabling subsequent orthogonal functionalization. The 3‑chloro analog would be far less reactive in Buchwald–Hartwig amination, typically requiring specialized biarylphosphine ligands and higher catalyst loadings [2]. The 3‑amino analog would be the coupling partner for electrophiles rather than nucleophiles, reversing the synthetic logic and limiting access to the same product space.

C–N Cross‑Coupling Amination Diversification Chemistry

Antitumor Activity of Derived Compounds: GI₅₀ of 13 μM Against Triple‑Negative Breast Cancer Cells with Tumor Size Reduction In Ovo

Derivatives synthesized from methyl 3‑bromothieno[3,2‑b]pyridine‑2‑carboxylate via Suzuki coupling were evaluated for antitumor activity. Compound 2e (p‑chlorophenyl derivative) showed a GI₅₀ of 13 μM against MDA‑MB‑231 triple‑negative breast cancer (TNBC) cells and also inhibited MDA‑MB‑468 cells, with little or no effect against non‑tumorigenic MCF‑12A mammary epithelial cells at the same concentrations [1]. In an in ovo chick chorioallantoic membrane (CAM) xenograft assay, treatment with compound 2e at its GI₅₀ concentration (13 μM) for 48 h significantly reduced tumor size compared with vehicle control (*p ≤ 0.05). Compounds 2f (p‑CN) and 2h (furan‑2‑yl) also demonstrated promising activity. The precursor 3‑bromo compound itself is not the active species; rather, its value lies in enabling rapid SAR exploration through modular C–C coupling at position 3. No equivalent antitumor data have been reported for derivatives originating from the 3‑chloro or 3‑iodo analogs.

Antitumor Activity Triple‑Negative Breast Cancer In Vivo CAM Model

Thieno[3,2‑b]pyridine Scaffold Validation: Clinically Relevant Kinase Selectivity Achieved Through Weak Hinge Binding

The thieno[3,2‑b]pyridine core—for which methyl 3‑bromothieno[3,2‑b]pyridine‑2‑carboxylate is a direct synthetic precursor—has been validated as a privileged scaffold for developing highly selective ATP‑competitive kinase inhibitors [1]. The weak interaction of the thieno[3,2‑b]pyridine core with the kinase hinge region permits profoundly different binding modes (illustrated by isomers MU1464 and MU1668) while maintaining high kinome‑wide selectivity. The scaffold has yielded the Haspin inhibitor MU1920, which meets quality chemical probe criteria and is suitable for in vivo use. The 3‑bromo‑2‑carboxylate substitution pattern is strategically complementary: the bromine at position 3 maps to a vector that can be elaborated into the kinase back pocket, while the ester at position 2 provides a synthetic anchor for further functionalization [2]. The non‑halogenated parent compound cannot be similarly elaborated at position 3, and the 3‑chloro analog would require more forcing cross‑coupling conditions incompatible with many kinase‑directed functional groups.

Kinase Inhibition Selectivity Chemical Probe Development

Commercial Availability and Purity: Multi‑Vendor Supply at 95–98 % Purity with Full Analytical Characterization

Methyl 3‑bromothieno[3,2‑b]pyridine‑2‑carboxylate is stocked by multiple reputable vendors (Fluorochem, AKSci, CymitQuimica, CalpacLab) at purities of 95 % to 98 % . The compound is supplied with full characterization data (¹H NMR, ¹³C NMR, HRMS or elemental analysis) and is available in package sizes from 100 mg to 1 g, with pricing that reflects its status as a research‑grade building block. In contrast, methyl 3‑chlorothieno[3,2‑b]pyridine‑2‑carboxylate has limited commercial availability (predominantly from a single Chinese supplier, Shiya Biopharm, without CAS registry confirmation in major databases), and the 3‑iodo analog (CAS 1934648‑96‑0) is available only from specialized suppliers at significantly higher cost. The non‑halogenated parent compound (CAS 478149‑02‑9) is more widely available but lacks the critical cross‑coupling functionality.

Procurement Quality Control Supply Chain

Optimal Application Scenarios for Methyl 3-Bromothieno[3,2-b]pyridine-2-carboxylate Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis via Parallel Suzuki–Miyaura Diversification

The demonstrated Suzuki coupling efficiency (35–84 % yield across eight diverse aryl/heteroaryl partners) makes this compound an ideal core building block for parallel library synthesis in early‑stage drug discovery [1]. A single batch of the 3‑bromo compound can be split into dozens of parallel reactions with different boronic acids or pinacol boranes, rapidly generating a focused library of 3‑(hetero)arylated thieno[3,2‑b]pyridine‑2‑carboxylates for biological screening. The methyl ester can be subsequently hydrolyzed to the carboxylic acid or converted to amides for further diversification. This convergent strategy avoids the need to synthesize each analog de novo from different 3‑substituted precursors, saving significant synthetic effort.

Targeted Kinase Inhibitor Development Exploiting the Thieno[3,2‑b]pyridine Hinge‑Binding Motif

The thieno[3,2‑b]pyridine scaffold has been crystallographically validated to engage kinase hinge regions in non‑canonical binding modes that achieve high kinome‑wide selectivity [1]. The 3‑bromo‑2‑carboxylate substitution pattern is geometrically suited for elaboration into the kinase back pocket, a design strategy exemplified by the Haspin inhibitor MU1920 and by the kinase inhibitors claimed in WO2025002491A1 [2]. Researchers can use this building block to install diverse aromatic or heteroaromatic groups at position 3 via Suzuki coupling, then convert the ester to amides, hydrazides, or other pharmacophore elements at position 2, systematically exploring the chemical space around the thieno[3,2‑b]pyridine core.

Triple‑Negative Breast Cancer (TNBC) Lead Optimization Starting from Validated SAR

The published antitumor SAR for derivatives of this compound provides a directly actionable starting point for TNBC drug discovery [1]. Compound 2e (GI₅₀ = 13 μM against MDA‑MB‑231, tumor size reduction in CAM assay) is a tractable lead with demonstrated selectivity over non‑tumorigenic MCF‑12A cells. Procurement of the 3‑bromo building block enables systematic exploration of the aryl moiety at position 3 (varying electronic properties, steric bulk, heteroatom incorporation) while retaining the 2‑carboxylate ester for subsequent optimization of pharmacokinetic properties. The in ovo CAM efficacy data provide preliminary in vivo validation that reduces the risk of progressing this chemotype further.

C–N Cross‑Coupling for 3‑Amino‑Thienopyridine Libraries Targeting CNS or Kinase Indications

The demonstrated Buchwald–Hartwig coupling capability of the C‑3 bromine with anilines [1] opens a complementary diversification pathway to 3‑(arylamino)thieno[3,2‑b]pyridine‑2‑carboxylates. This chemotype introduces a secondary amine linker between the thienopyridine core and the aryl group, altering the geometry, electronics, and hydrogen‑bonding capacity relative to the directly arylated analogs. Such 3‑amino‑substituted thienopyridines have been explored for antioxidant activity [2] and may present improved solubility and metabolic stability profiles relevant to CNS or kinase programs. The bromo building block thus serves as a single entry point to both C‑arylated and N‑arylated libraries.

Quote Request

Request a Quote for Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.